
2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a trifluoromethyl group attached to a furan ring, which is conjugated with the thiazolidinone moiety. This unique structure imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a furan aldehyde containing a trifluoromethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration, washed, and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the furan ring are replaced by nucleophiles such as amines or thiols.
Condensation: The thiazolidinone moiety can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as acids, bases, and transition metal complexes .
Scientific Research Applications
2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that the compound has potential therapeutic applications, such as anti-inflammatory and anticancer activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
2-Thioxo-5-((5-(trifluoromethyl)furan-2-yl)methylene)thiazolidin-4-one can be compared with other similar compounds, such as:
2-Thioxo-5-((5-(chlorophenyl)furan-2-yl)methylene)thiazolidin-4-one: This compound has a chlorophenyl group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
2-Thioxo-5-((5-(nitrophenyl)furan-2-yl)methylene)thiazolidin-4-one: The presence of a nitrophenyl group imparts different electronic properties to the compound, influencing its interactions with molecular targets.
2-Thioxo-5-((5-(methyl)furan-2-yl)methylene)thiazolidin-4-one: The methyl group provides a different steric environment, affecting the compound’s reactivity and stability.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
Molecular Formula |
C9H4F3NO2S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(5E)-2-sulfanylidene-5-[[5-(trifluoromethyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H4F3NO2S2/c10-9(11,12)6-2-1-4(15-6)3-5-7(14)13-8(16)17-5/h1-3H,(H,13,14,16)/b5-3+ |
InChI Key |
HEKBMTWJFJGDND-HWKANZROSA-N |
Isomeric SMILES |
C1=C(OC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=S)S2 |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
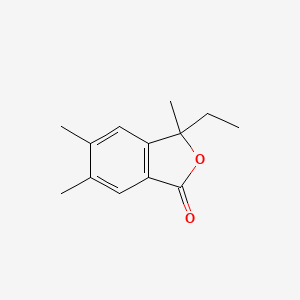
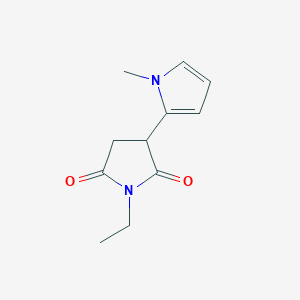

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)

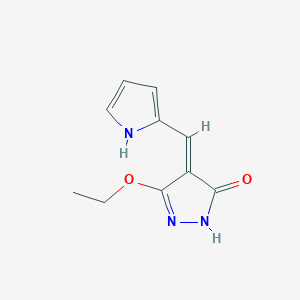
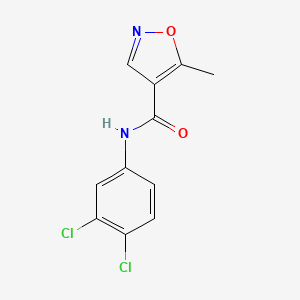
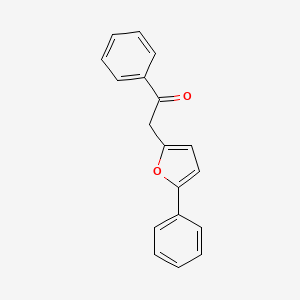


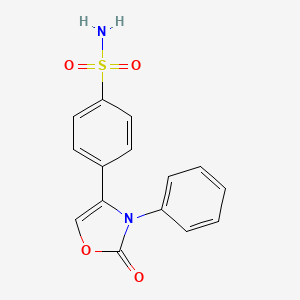
![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
